Ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
Historical Development and Evolution of Fluoroquinolones
The evolutionary trajectory of quinolone antibiotics began with the serendipitous discovery of nalidixic acid in 1962, which emerged as a by-product during chloroquine synthesis at the Sterling-Winthrop Research Institute. George Lesher and his colleagues identified 7-chloro-1-ethyl-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid in the late 1950s, which exhibited modest antibacterial activity and led to the subsequent development of nalidixic acid. The compound received approval from the Food and Drug Administration in 1963, marking the beginning of quinolone chemotherapy for urinary tract infections. However, nalidixic acid demonstrated significant limitations including narrow-spectrum activity restricted primarily to Gram-negative enteric bacteria, poor pharmacokinetic properties with low serum concentrations, and high minimum inhibitory concentrations required for therapeutic efficacy.
The transformative breakthrough in quinolone chemistry occurred during the 1970s and 1980s with the introduction of fluorine atoms into the quinolone structure, particularly at the 6-position. This modification created the fluoroquinolone class, which demonstrated dramatically enhanced antibacterial activity compared to first-generation compounds. The addition of a fluorine atom at position 6 significantly improved bacterial cell penetration and expanded the spectrum of activity to include both Gram-negative and Gram-positive organisms. Flumequine exemplified this advancement as the first second-generation quinolone, demonstrating how strategic fluorine incorporation could substantially improve therapeutic utility.
The second generation of fluoroquinolones, including norfloxacin and ciprofloxacin, introduced additional structural innovations beyond fluorine substitution. These compounds incorporated piperazine rings at the 7-position and cyclopropyl groups at the 1-position, modifications that enhanced Gram-negative potency and overall antibacterial activity. Ciprofloxacin emerged as particularly significant due to its exceptional activity against Pseudomonas aeruginosa, establishing it as a critical therapeutic agent that remains important in contemporary clinical practice.
The third and fourth generations of fluoroquinolones represented further refinements in structural design, focusing on enhanced Gram-positive coverage and improved pharmacokinetic properties. Third-generation compounds like levofloxacin demonstrated superior activity against penicillin-resistant Streptococcus pneumoniae, while fourth-generation agents such as moxifloxacin achieved broad-spectrum activity including anaerobic pathogens. These developments reflected the systematic application of structure-activity relationship principles to optimize quinolone performance across diverse bacterial targets.
Table 1: Generational Evolution of Quinolone Antibiotics
| Generation | Representative Compounds | Key Structural Features | Spectrum of Activity | Clinical Applications |
|---|---|---|---|---|
| First | Nalidixic acid, Pipemidic acid | Basic quinolone core | Gram-negative enteric bacteria | Urinary tract infections |
| Second | Norfloxacin, Ciprofloxacin, Ofloxacin | Fluorine at position 6, piperazine at position 7 | Expanded Gram-negative, some Gram-positive | Systemic infections, respiratory tract |
| Third | Levofloxacin, Gatifloxacin | Enhanced substitution patterns | Improved Gram-positive coverage | Community-acquired pneumonia |
| Fourth | Moxifloxacin, Delafloxacin | Methoxy groups, advanced heterocycles | Broad-spectrum including anaerobes | Complex infections, skin and soft tissue |
Structural Features and Bioactivity Correlations in Nitro-Substituted Quinolones
The incorporation of nitro groups into quinolone structures represents a specialized approach to enhancing antibacterial activity and modifying pharmacological properties. Nitro-substituted quinolones exhibit unique chemical reactivity patterns that distinguish them from conventional fluoroquinolones, particularly in their ability to undergo various chemical transformations that can modulate biological activity. The nitro group serves as a versatile functional group capable of participating in reduction reactions to form amino derivatives, nucleophilic substitutions, and cycloaddition reactions that can create novel fused ring systems.
The positioning of nitro groups within the quinolone structure significantly influences both chemical reactivity and biological activity. Research has demonstrated that nitro groups at different positions exhibit varying degrees of activation toward nucleophilic attack, with the 3-position showing particularly high reactivity. The compound 1-methyl-3,6,8-trinitro-2-quinolone exemplifies unusual reactivity patterns, undergoing regioselective substitution reactions that enable the synthesis of 4-substituted derivatives through elimination of vicinal nitro groups. This reactivity profile suggests that strategic placement of nitro substituents can create highly reactive synthetic intermediates for quinolone derivatization.
Structure-activity relationship studies have revealed that nitro-substituted quinolones can exhibit enhanced activity against specific bacterial targets, particularly Mycobacterium tuberculosis. Novel 6-nitroquinolone-3-carboxamide derivatives have demonstrated potent anti-tubercular activity with minimum inhibitory concentrations in the submicromolar range. The most active compound in this series, designated as compound 25, exhibited a minimum inhibitory concentration of less than 0.244 micromolar against Mycobacterium tuberculosis, suggesting that nitro substitution can significantly enhance antimycobacterial potency.
The mechanism of enhanced activity in nitro-substituted quinolones appears to involve multiple factors including improved target enzyme binding and potential alternative mechanisms of action. Molecular docking studies have confirmed that nitro-containing quinolones can bind to the same hydrophobic pockets as established anti-tubercular agents, indicating preserved target specificity despite structural modifications. Additionally, the nitro group may contribute to reactive oxygen species formation, providing supplementary antimicrobial mechanisms beyond traditional topoisomerase inhibition.
Table 2: Structure-Activity Relationships in Nitro-Substituted Quinolones
| Structural Feature | Position | Effect on Activity | Mechanism of Enhancement |
|---|---|---|---|
| Nitro group | Position 5 | Enhanced anti-tubercular activity | Improved DprE1 enzyme binding |
| Nitro group | Position 6 | Increased synthetic reactivity | Enables regioselective derivatization |
| Nitro group | Position 3 | High nucleophilic susceptibility | Facilitates chemical modifications |
| Multiple nitro groups | Positions 3,6,8 | Unusual reactivity patterns | Loss of aromaticity, nitroalkene behavior |
The chemical transformation potential of nitro groups in quinolone structures provides opportunities for post-synthetic modification and bioconjugation strategies. The Nef reaction enables direct conversion of nitroalkanes to ketones under basic conditions, while reduction reactions can generate amino groups suitable for further derivatization through diazonium salt chemistry. These transformation pathways suggest that nitro-substituted quinolones like ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate may serve as versatile synthetic intermediates for generating libraries of bioactive compounds.
Properties
IUPAC Name |
ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O5/c1-3-25-16(22)9-6-19(8-4-5-8)13-7(2)11(17)12(18)14(20(23)24)10(13)15(9)21/h6,8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAWRQGOTUZZGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C(=C2C1=O)[N+](=O)[O-])F)F)C)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444194 | |
| Record name | Ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167888-36-0 | |
| Record name | Ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 167888-36-0) is a synthetic compound belonging to the class of quinoline derivatives. This compound exhibits significant biological activity, particularly in antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNO
- Molecular Weight : 352.29 g/mol
- Chemical Structure : The compound contains a cyclopropyl group and difluoromethyl substituents, contributing to its unique pharmacological profile.
Antimicrobial Activity
This compound has shown promising antimicrobial properties against various pathogens. Studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antibiotics, especially in the face of rising antibiotic resistance.
Anticancer Activity
Recent studies have also explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines through various mechanisms:
- Inhibition of Cell Proliferation : The compound effectively reduces cell viability in several cancer types, including breast and lung cancers.
- Induction of Apoptosis : Mechanistic studies reveal that it activates caspase pathways leading to programmed cell death.
Case Study Example
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxoquinoline on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell proliferation with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry assays confirmed increased apoptosis rates correlating with increased concentrations of the compound .
The biological activity is attributed to several mechanisms:
- Topoisomerase Inhibition : The compound is believed to interfere with DNA topoisomerases, enzymes critical for DNA replication and transcription.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, triggering apoptotic pathways in cancer cells.
Safety and Toxicity
While the antimicrobial and anticancer activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic concentrations, ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitroquinoline exhibits low cytotoxicity towards normal human cells . However, further comprehensive toxicological evaluations are necessary to establish safety profiles before clinical application.
Scientific Research Applications
Structure
The compound features a unique structure that includes:
- A cyclopropyl group
- Difluoro and nitro substituents
- A quinoline backbone
This structural complexity contributes to its biological activity and pharmacological properties.
Antibacterial Activity
Ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been investigated for its antibacterial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.
Case Study: Synthesis and Evaluation
A study synthesized this compound and evaluated its antibacterial efficacy in vitro. The results demonstrated a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting potential as a new therapeutic agent .
Antimicrobial Resistance Research
With the rise of antimicrobial resistance (AMR), compounds like this compound are crucial in developing new treatments. Research has focused on how modifications in the quinoline structure can enhance activity against resistant bacteria.
Findings
Studies have shown that introducing fluorine atoms at specific positions can increase the potency of quinolines against resistant strains .
Drug Development
The compound serves as a lead structure for developing new antibacterial agents. Its derivatives are being explored for enhanced efficacy and reduced toxicity.
Example of Derivative Studies
Research into derivatives of this compound has led to the identification of several analogs with improved pharmacokinetic properties and lower side effects compared to traditional antibiotics .
Table 1: Comparison of Antibacterial Activity
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Ethyl 1-cyclopropyl-6,7-difluoro... | 16 | Staphylococcus aureus |
| Ethyl 1-cyclopropyl... (Derivative) | 8 | Escherichia coli |
| Standard Antibiotic (Ciprofloxacin) | 32 | Staphylococcus aureus |
Table 2: Structural Modifications and Their Effects
Chemical Reactions Analysis
Cyclocondensation with Cyclopropylamine
A critical step in its synthesis involves cyclocondensation using cyclopropylamine under basic conditions . This reaction constructs the quinoline core through nucleophilic substitution and ring closure.
| Parameter | Details |
|---|---|
| Starting Material | Ethyl 2-(3-chloro-2,4,5-trifluoro-6-nitro-benzoyl)-3-ethoxyacrylate |
| Reagents | Cyclopropylamine (5.0 g, 88 mmol), potassium t-butoxide (9.4 g, 84 mmol) |
| Solvent | t-Butanol (200 ml) |
| Temperature | 45°C (3 hours), then 60°C (5 hours) |
| Product | 5-Nitro-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate ethyl ester |
| Yield | 21.7 g (crude) after filtration and washing |
This step is followed by hydrogenation to reduce the nitro group to an amine .
Hydrolysis of the Ethyl Ester
The ester group undergoes hydrolysis under acidic conditions to form the corresponding carboxylic acid derivative .
| Parameter | Details |
|---|---|
| Reactants | Ethyl 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate (1500 g) |
| Reagents | Sulfuric acid (53 g), sodium acetate solution (2204 g, 4% w/w) |
| Solvent | Acetic acid (4500 g), water (128.4 g) |
| Temperature | Reflux (4 hours), then cooling to 20°C |
| pH Adjustment | Dropwise addition of sodium acetate to pH 3–4 |
| Product | 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
| Isolation | Filtered solid after cooling |
This hydrolysis is critical for generating biologically active metabolites or intermediates for further functionalization .
Nitro Group Reduction
The nitro group at position 5 is reduced catalytically to an amine, enabling downstream derivatization .
| Parameter | Details |
|---|---|
| Starting Material | 5-Nitro-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate ethyl ester |
| Catalyst | Hydrogen gas with palladium or Raney nickel |
| Solvent | Ethanol or acetic acid |
| Temperature | 25–50°C (reaction time varies) |
| Product | 5-Amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate ethyl ester |
| Application | Intermediate for synthesizing fluoroquinolone antibiotics |
Functionalization via Acetylation
The amine product from nitro reduction is acetylated to enhance stability or modify activity .
| Parameter | Details |
|---|---|
| Reactants | 5-Amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate ethyl ester |
| Reagents | Acetic anhydride (2.8 equivalents), triethylorthoformate (2.5 equivalents) |
| Temperature | 150°C (2 hours) |
| Product | 5-Acetylamino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate ethyl ester |
| Purification | Column chromatography (silica gel, chloroform/hexane/isopropanol) |
Ring Closure via Alkaline Conditions
Potassium t-butoxide induces cyclization to form the quinoline ring system :
textEthyl 2-(3-chloro-2,4,5-trifluoro-6-nitro-benzoyl)-3-ethoxyacrylate + Cyclopropylamine → Intermediate + KOtBu → Quinoline core
Key Reaction Trends
-
Fluorine Stability : The difluoro and trifluoro substituents remain inert under most conditions, directing reactivity to the nitro and ester groups .
-
Nitro Group Reactivity : Acts as both an electron-withdrawing group and a site for reduction or displacement .
-
Ester Hydrolysis : Facilitates conversion to carboxylic acids, enhancing water solubility for pharmacological applications .
These reactions highlight the compound’s versatility as a scaffold for developing antimicrobial agents and studying structure-activity relationships in quinolones.
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s unique substituent pattern is compared below with structurally related fluoroquinolone intermediates (Table 1).
Table 1: Substituent Comparison of Fluoroquinolone Derivatives
Key Observations :
C5 Substituent: The nitro group in the target compound is uncommon in clinically approved fluoroquinolones.
C8 Substituent: The methyl group (CH₃) in the target compound differs from methoxy (OCH₃) or ethoxy (OCH₂CH₃) groups in analogs.
N1 Cyclopropyl Group : Common to all listed compounds, this group enhances Gram-positive antibacterial activity by optimizing target enzyme interactions .
Stability and Metabolic Considerations
- Nitro Group Stability : Nitro substituents are prone to metabolic reduction, forming reactive intermediates (e.g., hydroxylamines), which could raise toxicity concerns. This contrasts with moxifloxacin’s stable C8 methoxy group .
- Methyl vs. Alkoxy Groups : The CH₃ group at C8 may confer greater metabolic stability compared to OCH₃ or OCH₂CH₃, which undergo demethylation or oxidation in vivo .
Preparation Methods
Starting Material Functionalization
3,4,5,6-Tetrafluoroanthranilic acid serves as the primary precursor. It undergoes acetylation with acetic anhydride in acetic acid to yield 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid. This intermediate is critical for introducing the acetyl-protected amine, which later facilitates cyclization.
Reaction Conditions :
-
Reagents : Acetic anhydride, acetic acid
-
Temperature : Reflux (~120°C)
-
Duration : 2–4 hours
Formation of Benzoyl Chloride
The acetylated benzoic acid is converted to its acyl chloride derivative using oxalyl chloride in dichloromethane, catalyzed by N,N-dimethylformamide (DMF). This step activates the carboxylic acid for subsequent nucleophilic attack.
Reaction Conditions :
-
Reagents : Oxalyl chloride, DMF (catalytic)
-
Solvent : Dichloromethane
-
Temperature : 0°C to room temperature
-
Duration : 2 hours
Malonic Ester Condensation
The benzoyl chloride reacts with malonic half-acid ester in the presence of n-butyl lithium, forming 2-acetylamino-3,4,5,6-tetrafluoro-β-oxobenzenepropanoic acid ethyl ester. This reaction extends the carbon chain, essential for forming the quinoline ring.
Reaction Conditions :
-
Base : n-Butyl lithium
-
Solvent : Tetrahydrofuran (THF)
-
Temperature : -78°C (dry ice bath)
-
Duration : 1 hour
Cyclization and Cyclopropylamine Incorporation
Triethylorthoformate-Mediated Cyclization
The β-ketoester intermediate undergoes cyclization using triethylorthoformate and acetic anhydride at elevated temperatures (150°C). This step eliminates water and forms the quinoline ring.
Reaction Conditions :
-
Reagents : Triethylorthoformate, acetic anhydride
-
Temperature : 150°C
-
Duration : 2 hours
Nucleophilic Substitution with Cyclopropylamine
Cyclopropylamine is introduced in t-butanol, reacting with the cyclized intermediate to substitute the acetyl group. This step installs the cyclopropyl moiety at position 1 of the quinoline.
Reaction Conditions :
-
Amine : Cyclopropylamine
-
Solvent : t-Butanol
-
Temperature : 45°C
-
Duration : 3 hours
Potassium t-Butoxide-Assisted Ring Closure
Potassium t-butoxide in t-butanol promotes deprotonation and final ring closure, yielding 5-nitro-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester.
Reaction Conditions :
-
Base : Potassium t-butoxide
-
Solvent : t-Butanol
-
Temperature : 60°C
-
Duration : 5 hours
Nitro Group Introduction and Final Functionalization
Nitration at Position 5
The nitro group is introduced via electrophilic aromatic substitution, leveraging the electron-deficient nature of the fluorinated quinoline ring. Nitration typically employs a mixture of nitric acid and sulfuric acid, though specific conditions in the patent suggest in situ generation during cyclization.
Key Observations :
-
Nitro group placement is regioselective due to fluorine’s directing effects.
-
The methyl group at position 8 is introduced earlier via alkylation or through the starting material’s substitution pattern.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield | Key Intermediate |
|---|---|---|---|
| Acetylation | Acetic anhydride, acetic acid | 85–90% | 2-Acetylamino-3,4,5,6-tetrafluorobenzoic acid |
| Acyl Chloride Formation | Oxalyl chloride, DMF | 92% | 2-Acetylamino-3,4,5,6-tetrafluorobenzoyl chloride |
| Malonic Ester Addition | n-BuLi, malonic half-ester | 78% | β-Ketoester intermediate |
| Cyclization | Triethylorthoformate, acetic anhydride | 65% | Cyclized quinoline precursor |
| Cyclopropylamine Reaction | Cyclopropylamine, t-butanol | 70% | 1-Cyclopropyl-substituted intermediate |
| Final Ring Closure | KOtBu, t-butanol | 60% | Ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate |
Mechanistic Insights and Optimization
Role of Fluorine Substituents
The tetrafluoro configuration enhances electrophilicity at specific ring positions, directing nitration and cyclization. Fluorine’s electron-withdrawing effect stabilizes transition states during nucleophilic substitutions.
Solvent and Base Selection
t-Butanol’s high boiling point (82°C) accommodates elevated temperatures without decomposition. Potassium t-butoxide, a strong non-nucleophilic base, ensures efficient deprotonation without side reactions.
Challenges in Nitro Group Placement
Competing nitration at adjacent positions is mitigated by steric hindrance from the cyclopropyl and methyl groups. Computational studies suggest that the methyl group at position 8 shields position 9, favoring nitration at position 5.
Scalability and Industrial Considerations
Purification Techniques
-
Crystallization : The final product is purified via recrystallization from acetonitrile and ether, achieving >98% purity.
-
Column Chromatography : Intermediate β-ketoesters are purified using silica gel with chloroform/hexane/isopropanol mixtures.
Alternative Synthetic Approaches
Q & A
Basic: What are the key synthetic routes for synthesizing Ethyl 1-cyclopropyl-6,7-difluoro-8-methyl-5-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate?
Methodological Answer:
The synthesis typically involves sequential functionalization of the quinoline core. A common approach is:
Cyclopropanation : Introduce the cyclopropyl group at position 1 via nucleophilic substitution using cyclopropylamine under basic conditions .
Fluorination : Electrophilic fluorination at positions 6 and 7 using agents like Selectfluor™ or DAST .
Nitro Group Introduction : Nitration at position 5 using mixed nitric-sulfuric acid under controlled temperatures (0–5°C) to avoid over-nitration .
Esterification : The carboxylate group at position 3 is introduced via esterification with ethyl chloroformate in the presence of a base like pyridine .
Key Optimization : Maintain low temperatures during nitration to prevent decomposition. Use anhydrous conditions for fluorination to enhance yield .
Basic: How is the purity of this compound validated, and what analytical methods are recommended?
Methodological Answer:
Purity is assessed using a combination of techniques:
HPLC : Reverse-phase C18 column with UV detection at 254 nm to monitor impurities (<1% threshold) .
NMR Spectroscopy : H and F NMR confirm substituent positions and absence of unreacted intermediates (e.g., cyclopropyl protons at δ 1.2–1.5 ppm) .
Melting Point Analysis : Consistent melting points (e.g., 183–187°C) verify crystalline purity .
XRD : Single-crystal X-ray diffraction resolves structural ambiguities, such as planarity of the quinoline ring and dihedral angles between substituents .
Advanced: How do reaction conditions influence the stability of the nitro group during synthesis?
Methodological Answer:
The nitro group at position 5 is sensitive to reduction and thermal decomposition. Critical considerations include:
- Reduction Avoidance : Use inert atmospheres (N/Ar) during high-temperature steps (e.g., esterification) to prevent unintended reduction to amines .
- Acid Stability : Avoid strong acids (e.g., HCl) post-nitration; instead, use acetic acid for hydrolysis steps to preserve the nitro group .
- Contradiction Resolution : Conflicting reports on nitro stability in ethanol vs. methanol—ethanol reflux may cause partial reduction, while methanol is safer for recrystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
